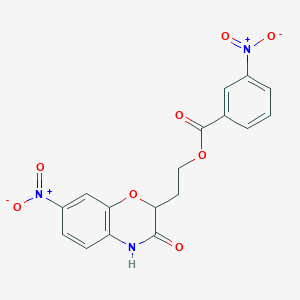![molecular formula C16H18N2O5S B2798946 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide CAS No. 953156-81-5](/img/structure/B2798946.png)
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (SO2NH2). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d][1,3]dioxol-5-yloxy group, a pyridin-3-ylmethyl group, and a propane-1-sulfonamide group. The exact spatial arrangement of these groups would depend on the specific conditions of the synthesis .Chemical Reactions Analysis
As a sulfonamide, this compound might be expected to undergo reactions typical of this class of compounds. This could include reactions with bases or nucleophiles at the sulfur atom, or possibly reactions at the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for hydrogen bonding .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors and Antibacterial Properties
Sulfonamide compounds, including 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide, are known for their significant roles as synthetic bacteriostatic antibiotics. These compounds have been used for the therapy of bacterial infections and other microorganism-caused diseases. Their history as sulfa drugs predates the introduction of penicillin and includes applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics due to the presence of the primary sulfonamide section in many clinically used drugs. The versatility of sulfonamide structures has enabled their use in various fields including HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, highlighting their importance in drug development and therapeutic applications (Gulcin & Taslimi, 2018).
Chemical Inhibitors of Cytochrome P450 Isoforms
The study and application of sulfonamide compounds extend into the inhibition of cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). The selectivity and potency of chemical inhibitors derived from sulfonamide compounds are crucial for understanding and predicting DDIs, offering insights into the metabolism of various drugs. This aspect underscores the significance of sulfonamides in pharmacological research and their contribution to safer and more effective therapeutic strategies (Khojasteh et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-3-1-6-17-10-13)8-2-7-21-14-4-5-15-16(9-14)23-12-22-15/h1,3-6,9-10,18H,2,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPTCJRHHSCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide](/img/structure/B2798867.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B2798869.png)
methanone](/img/structure/B2798870.png)
![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2798872.png)
![2-{[2-(1-Adamantyl)-2-oxoethyl]sulfanyl}-6-amino-4-(4-butoxy-3-methoxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B2798873.png)
![4-methyl-3-nitro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2798875.png)
![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2798878.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetonitrile](/img/structure/B2798879.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2798880.png)


![methyl 4-(2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2798886.png)